molecular formula C7H5ClN2 B2699898 4-Chloro-2-methylnicotinonitrile CAS No. 1261487-92-6

4-Chloro-2-methylnicotinonitrile

Cat. No.: B2699898
CAS No.: 1261487-92-6
M. Wt: 152.58
InChI Key: XXXQBZCXRQNKSV-UHFFFAOYSA-N
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Description

4-Chloro-2-methylnicotinonitrile is an organic compound with the molecular formula C7H5ClN2 It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 4-position and a methyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-methylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the catalytic chlorination of 2-methylnicotinonitrile using chlorine gas in the presence of a suitable catalyst. This method allows for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylnicotinonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methyl group at the 2-position can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitrile group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives such as 4-amino-2-methylnicotinonitrile.

    Oxidation: 4-Chloro-2-methylnicotinic acid.

    Reduction: 4-Chloro-2-methylaminopyridine.

Scientific Research Applications

4-Chloro-2-methylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-methylnicotinonitrile depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methoxynicotinonitrile: Similar in structure but with a methoxy group instead of a methyl group.

    2,6-Dichloro-4-methylnicotinonitrile: Contains an additional chlorine atom at the 6-position.

    4-Chloro-2-nitroaniline: Contains a nitro group instead of a nitrile group.

Uniqueness

4-Chloro-2-methylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a chlorine atom and a methyl group on the pyridine ring makes it a valuable intermediate for synthesizing a variety of compounds with diverse applications .

Properties

IUPAC Name

4-chloro-2-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-6(4-9)7(8)2-3-10-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXQBZCXRQNKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4-methoxy-2-methylnicotinonitrile (Tet 6222, 2006) (100 mg, 0.67 mmol) in phosphoryl chloride (2 mL) was added phosphorus pentachloride (156 mg, 0.75 mmol). The mixture was heated to reflux under nitrogen for 15 h. The reaction was quenched with ice, stirred for 10 min, then neutralised with NaHCO3 and extracted with EtOAc. The combined organic extracts were dried (Na2SO4), evaporated to dryness and purified by column chromatography (Si—PCC, gradient 0-50% EtOAc in cyclohexane). Product containing fractions were evaporated to give the title compound as a pale pink solid, (35 mg, 34%). 1H NMR δ (ppm) (CDCl3-d): 8.56 (1H, d, J=5.46 Hz), 7.32 (2H, d, J=5.46 Hz), 2.81 (3H, s).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
34%

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